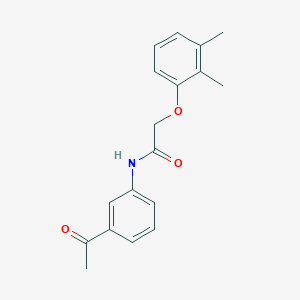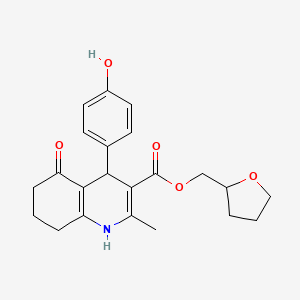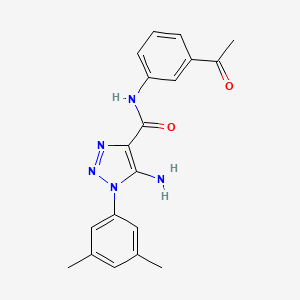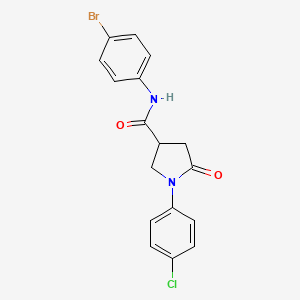![molecular formula C24H18BrNO2 B5155751 4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)
4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is also known as BPNAP, and it is a derivative of the benzamide class of compounds. The synthesis method of BPNAP is relatively simple, and it has been extensively studied for its potential use in scientific research applications.
作用机制
The mechanism of action of BPNAP is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. BPNAP has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, BPNAP has been shown to inhibit the activity of certain signaling pathways that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
BPNAP has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. BPNAP has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, BPNAP has been shown to exhibit antioxidant properties, which may further contribute to its anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
BPNAP has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a high yield and purity. BPNAP is also stable under various conditions, making it suitable for long-term storage. However, one limitation of BPNAP is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the study of BPNAP. One possible direction is the development of new drugs based on the structure of BPNAP. This compound has shown promising results in the treatment of various diseases, and further research may lead to the development of more effective drugs. Another potential direction is the use of BPNAP as a fluorescent probe for the detection of various biomolecules. This compound has shown promising results in the detection of proteins, nucleic acids, and carbohydrates, and further research may lead to the development of more sensitive and specific probes. Finally, the mechanism of action of BPNAP is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
合成方法
The synthesis of BPNAP involves the reaction of 4-bromo-benzoyl chloride with 2-hydroxy-1-naphthaldehyde in the presence of triethylamine. The resulting intermediate product is then reacted with benzylamine to produce the final product, 4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide. The yield of this reaction is typically high, and the purity of the final product can be determined through various analytical techniques.
科学研究应用
BPNAP has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. BPNAP has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules. This compound has shown promising results in the detection of proteins, nucleic acids, and carbohydrates.
属性
IUPAC Name |
4-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-19-13-10-18(11-14-19)24(28)26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZXJDBKZDKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)



![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)

![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)
